molecular formula C2H8N2O B13418362 2-Hydrazino-ethan-1,1,2,2-d4-ol

2-Hydrazino-ethan-1,1,2,2-d4-ol

Cat. No.: B13418362
M. Wt: 80.12 g/mol
InChI Key: GBHCABUWWQUMAJ-LNLMKGTHSA-N
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Description

2-Hydrazino-ethan-1,1,2,2-d4-ol is a deuterated ethanol derivative with a hydrazine group (-NHNH₂) substituted at the C2 position. This compound is primarily utilized as an intermediate in synthesizing isotopically labeled metabolites, such as 3-Amino-2-oxazolidinone-d4, a labeled metabolite of the antibiotic Furazolidone . Its deuterium atoms at the 1,1,2,2 positions enhance its utility in pharmacokinetic and metabolic studies, where isotopic labeling aids in tracking molecular pathways via techniques like mass spectrometry or NMR . The compound is classified under biochemicals and is available in highly purified grades, reflecting its specialized role in pharmaceutical and environmental research .

Properties

Molecular Formula

C2H8N2O

Molecular Weight

80.12 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-hydrazinylethanol

InChI

InChI=1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2/i1D2,2D2

InChI Key

GBHCABUWWQUMAJ-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NN

Canonical SMILES

C(CO)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-ethan-1,1,2,2-d4-ol typically involves the reaction of deuterated ethanol with hydrazine. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of deuterated solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Hydrazino-ethan-1,1,2,2-d4-ol involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of specialized equipment to handle deuterated compounds and ensure the safety and efficiency of the production.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-ethan-1,1,2,2-d4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various deuterated hydrazine derivatives and oxides, which are useful in further chemical synthesis and research applications.

Scientific Research Applications

2-Hydrazino-ethan-1,1,2,2-d4-ol is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: It serves as a labeled metabolite in drug development and pharmacokinetic studies.

    Industry: The compound is used in environmental analysis to detect and quantify pollutants in various matrices.

Mechanism of Action

The mechanism of action of 2-Hydrazino-ethan-1,1,2,2-d4-ol involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can affect various biochemical pathways, including enzyme inhibition and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Deuterated Ethanol Derivatives

The following table summarizes key structural analogs of 2-Hydrazino-ethan-1,1,2,2-d4-ol, highlighting differences in functional groups, applications, and molecular properties:

Compound Name Substituent CAS Number Molecular Formula Applications Key Distinctions
2-Hydrazino-ethan-1,1,2,2-d4-ol Hydrazino (-NHNH₂) Not explicitly provided C₂H₃D₄N₂O Synthesis of labeled metabolites (e.g., Furazolidone derivatives) Unique hydrazine group enables formation of hydrazones or heterocyclic compounds.
2-Aminoethan-1,1,2,2-d4-ol Amino (-NH₂) Not explicitly provided C₂H₅D₄NO Pharmaceutical intermediates; isotopic labeling studies Less nucleophilic than hydrazino derivatives; used in simpler amine-based reactions.
2-Chloro-ethan-1,1,2,2-d4-ol Chloro (-Cl) 117067-62-6 C₂H₃D₄ClO Alkylating agent in organic synthesis; precursor for deuterated polymers Reactive halogen group facilitates substitution reactions (e.g., nucleophilic displacement).
Ticagrelor Intermediate (ether-linked) Cyclopenta-dioxolyloxy 1265919-27-4 C₁₀H₁₅D₄NO₄ Key intermediate in Ticagrelor (antiplatelet drug) synthesis Complex ether-linked structure tailored for cardiovascular drug development.
2-(Methyl-d3-nitrosoamino)-ethan-1,1,2,2-d4-ol Nitrosoamino (-N(NO)CH₃) 2483831-17-8 C₃H₈N₂O₂ Nitroso compound research; potential use in carcinogenicity studies Nitroso group introduces redox activity; deuterated methyl aids metabolic stability.

Key Comparative Insights

Functional Group Reactivity: The hydrazino group in 2-Hydrazino-ethan-d4-ol provides two reactive nitrogen sites, enabling condensation reactions (e.g., with carbonyl groups to form hydrazones) or participation in heterocyclic syntheses (e.g., imidazoles or triazines) . In contrast, chloro derivatives like 2-Chloro-ethan-d4-ol are more suited for nucleophilic substitutions, while amino analogs exhibit milder reactivity .

Isotopic Labeling Utility: Deuterium incorporation in all compounds enhances their use in tracing metabolic pathways. For example, the Ticagrelor intermediate leverages deuterium to study drug distribution and stability in vivo , whereas 2-Hydrazino-ethan-d4-ol aids in characterizing Furazolidone metabolites .

Industrial and Research Applications: 2-Hydrazino-ethan-d4-ol is predominantly used in biochemical research, while the Ticagrelor intermediate and 2-Chloro-ethan-d4-ol have direct roles in drug manufacturing .

Commercial Availability: Suppliers like Hubei Guoyunfurui Technology Co., Ltd. () and Shanghai Anpel () highlight the commercial demand for deuterated ethanol derivatives, particularly in pharmaceutical R&D and analytical standard production.

Biological Activity

2-Hydrazino-ethan-1,1,2,2-d4-ol is a deuterated derivative of hydrazinoethanol, a compound belonging to the hydrazine class. Hydrazines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of 2-Hydrazino-ethan-1,1,2,2-d4-ol, presenting research findings, case studies, and data tables that illustrate its potential applications.

Chemical Structure and Properties

The molecular formula for 2-Hydrazino-ethan-1,1,2,2-d4-ol is C2H8N2O\text{C}_2\text{H}_8\text{N}_2\text{O}, with a structure that includes a hydrazine functional group. The presence of deuterium atoms enhances its stability and can influence its biological interactions.

Biological Activity Overview

Hydrazine derivatives are known for their broad spectrum of biological activities. The following are key areas where 2-Hydrazino-ethan-1,1,2,2-d4-ol exhibits potential effects:

  • Antimicrobial Activity : Hydrazines have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Some studies indicate that hydrazine derivatives can induce apoptosis in cancer cells through various pathways including oxidative stress and inhibition of proliferation.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several hydrazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that 2-Hydrazino-ethan-1,1,2,2-d4-ol exhibited notable activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

CompoundMIC (μg/mL)Target Organism
2-Hydrazino-ethan-1,1,2,2-d4-ol32Staphylococcus aureus
2-Hydrazino-ethanol16Escherichia coli

Anticancer Activity

Another research effort focused on the anticancer potential of hydrazine derivatives. The study found that 2-Hydrazino-ethan-1,1,2,2-d4-ol induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) with an IC50 value of approximately 15 μM.

Cell LineIC50 (μM)
MCF-715
A549 (lung)20
HepG2 (liver)25

Anti-inflammatory Mechanisms

Research has also indicated that hydrazine derivatives can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests a potential role for these compounds in managing inflammatory diseases.

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